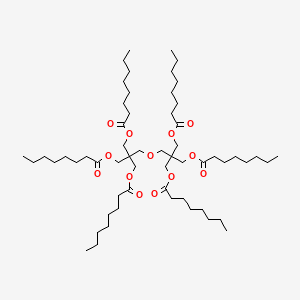
Dipentaerythrityl hexacaprylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentaerythrityl hexacaprylate is a chemical compound that is primarily used in the cosmetics and personal care industry. It is an ester derived from caprylic acid and capric acid, which are fatty acids. This compound is known for its emollient, emulsifying, and thickening properties, making it a valuable ingredient in various skincare formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dipentaerythrityl hexacaprylate is synthesized through the esterification of dipentaerythritol with caprylic acid and capric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive it to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where dipentaerythritol and fatty acids are combined under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques helps in achieving consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Dipentaerythrityl hexacaprylate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Involves dipentaerythritol and fatty acids (caprylic acid and capric acid) with an acid catalyst.
Hydrolysis: Requires water and a base or acid catalyst to break the ester bonds.
Transesterification: Involves the exchange of ester groups with alcohols under the presence of a catalyst
Major Products Formed:
Esterification: this compound.
Hydrolysis: Dipentaerythritol and the corresponding fatty acids.
Transesterification: New esters formed by exchanging the ester groups
Aplicaciones Científicas De Investigación
Dipentaerythrityl hexacaprylate has several applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient, emulsifier, and thickening agent in skincare products. .
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions
Industrial Applications: Utilized in the formulation of lubricants and plasticizers due to its stability and lubricating properties
Mecanismo De Acción
The primary mechanism of action of dipentaerythrityl hexacaprylate in skincare products is its ability to form a protective barrier on the skin. This barrier helps to retain moisture and provides a smooth, non-tacky feel. The compound interacts with the lipid layers of the skin, enhancing hydration and improving skin texture .
Comparación Con Compuestos Similares
- Dipentaerythrityl hexacaprate
- Dipentaerythrityl hexaheptanoate
- Dipentaerythrityl hexanoate
Comparison: Dipentaerythrityl hexacaprylate is unique due to its specific fatty acid composition, which provides a balance of emollient and emulsifying properties. Compared to similar compounds, it offers a non-tacky, cushiony feel, making it particularly suitable for high-end skincare formulations .
Propiedades
Número CAS |
82735-99-7 |
|---|---|
Fórmula molecular |
C58H106O13 |
Peso molecular |
1011.5 g/mol |
Nombre IUPAC |
[3-octanoyloxy-2-[[3-octanoyloxy-2,2-bis(octanoyloxymethyl)propoxy]methyl]-2-(octanoyloxymethyl)propyl] octanoate |
InChI |
InChI=1S/C58H106O13/c1-7-13-19-25-31-37-51(59)66-45-57(46-67-52(60)38-32-26-20-14-8-2,47-68-53(61)39-33-27-21-15-9-3)43-65-44-58(48-69-54(62)40-34-28-22-16-10-4,49-70-55(63)41-35-29-23-17-11-5)50-71-56(64)42-36-30-24-18-12-6/h7-50H2,1-6H3 |
Clave InChI |
JPDHZHZDXCSZAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


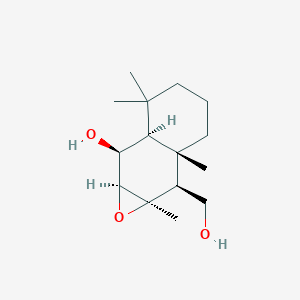
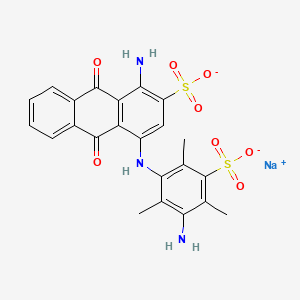
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)

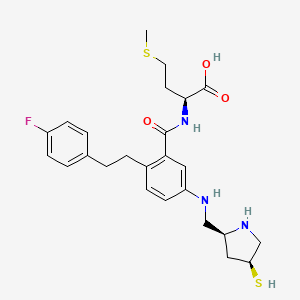

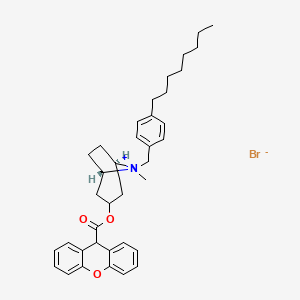
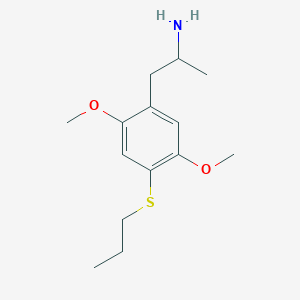
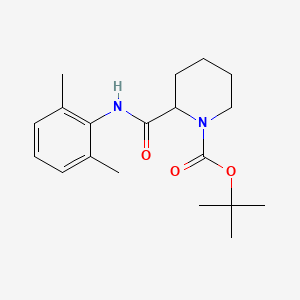


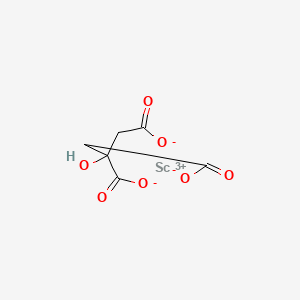
![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)

